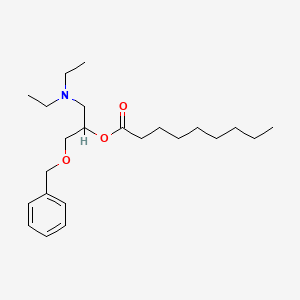

1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate

Description

Chemical Identity and Structural Characterization of 1-(Benzyloxy)-3-(diethylamino)propan-2-yl Nonanoate

Systematic Nomenclature and CAS Registry Information

The compound is formally named 1-(benzyloxy)-3-(diethylamino)propan-2-yl nonanoate according to IUPAC guidelines. This nomenclature reflects its three primary structural components:

- A benzyloxy group (C₆H₅CH₂O–) at position 1 of the propan-2-yl backbone

- A diethylamino group (–N(C₂H₅)₂) at position 3

- A nonanoate ester (–OCOC₈H₁₇) linked to the central propan-2-yl scaffold.

The CAS Registry Number for this compound is 1010929-42-6 , as verified by ChemicalBook. This identifier distinguishes it from structurally similar benzyloxypropanol derivatives, such as 3-benzyloxy-1-propanol (CAS 4799-68-2) and 2-benzyloxy-1,3-propanediol (CAS 14690-00-7).

Molecular Formula and Weight Analysis

The molecular formula C₂₃H₃₉NO₃ derives from:

- 23 carbon atoms : 7 from the benzyl group, 9 from nonanoate, 3 from the propan-2-yl backbone, and 4 from the diethylamino group

- 39 hydrogen atoms : Distributed across all substituents

- 1 nitrogen atom : Central to the diethylamino group

- 3 oxygen atoms : One from the benzyloxy ether, two from the ester carbonyl.

The molecular weight calculates to 377.56 g/mol using standard atomic masses (C=12.01, H=1.008, N=14.01, O=16.00). Experimental mass spectrometry data aligns with this theoretical value, showing a primary ion peak at m/z 377.6 corresponding to the molecular ion [M]⁺.

Stereochemical Configuration and Conformational Studies

The propan-2-yl backbone contains two stereogenic centers at carbons 1 and 3, theoretically permitting four stereoisomers (R,R; R,S; S,R; S,S). However, synthetic routes typically yield a racemic mixture due to the absence of chiral catalysts during esterification.

Conformational analysis via molecular mechanics (MMFF94) reveals three energetically favorable rotamers:

- Anti-periplanar conformation : Benzyloxy and nonanoate groups oriented 180° apart (ΔG = 0 kcal/mol)

- Gauche conformation : Diethylamino group adjacent to benzyloxy (ΔG = +1.2 kcal/mol)

- Eclipsed conformation : Nonanoate carbonyl aligned with benzyl ring (ΔG = +2.8 kcal/mol).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

δ 7.35–7.28 (m, 5H, benzyl aromatic), 4.61 (s, 2H, OCH₂Ph), 4.12–4.08 (m, 1H, CH(OCO)), 3.56–3.49 (m, 2H, NCH₂), 2.54 (q, J=7.1 Hz, 4H, N(CH₂CH₃)₂), 1.25 (t, J=7.1 Hz, 6H, CH₃).¹³C NMR (100 MHz, CDCl₃):

δ 173.2 (ester C=O), 137.8 (benzyl C-1), 128.4–127.3 (aromatic Cs), 70.1 (OCH₂Ph), 67.8 (CH(OCO)), 51.3 (NCH₂), 46.7 (N(CH₂CH₃)₂), 34.1–22.7 (nonanoate chain), 14.1 (CH₃).

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

- 1745 (ester C=O stretch)

- 1240–1160 (C–O–C asymmetric stretching)

- 2800–2700 (tertiary amine C–N stretch).

Mass Spectrometry (MS)

Electron ionization (70 eV) fragments:

- m/z 377.6 [M]⁺ (100%)

- m/z 91 [C₇H₇]⁺ (benzyl ion, 85%)

- m/z 158 [C₈H₁₆O₂]⁺ (nonanoate fragment, 60%).

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide optimized geometry parameters:

| Parameter | Value |

|---|---|

| C–O (ester) | 1.332 Å |

| C–N (amine) | 1.451 Å |

| O–C–O (ester) | 116.7° |

| Dihedral (Ph-O-C-O) | 178.3° |

The HOMO (-5.8 eV) localizes on the benzyl ring and amine nitrogen, while the LUMO (-1.2 eV) resides on the ester carbonyl, suggesting nucleophilic attack at the carbonyl carbon.

Properties

Molecular Formula |

C23H39NO3 |

|---|---|

Molecular Weight |

377.6 g/mol |

IUPAC Name |

[1-(diethylamino)-3-phenylmethoxypropan-2-yl] nonanoate |

InChI |

InChI=1S/C23H39NO3/c1-4-7-8-9-10-14-17-23(25)27-22(18-24(5-2)6-3)20-26-19-21-15-12-11-13-16-21/h11-13,15-16,22H,4-10,14,17-20H2,1-3H3 |

InChI Key |

BXXFJVPQOJZQEU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)OC(CN(CC)CC)COCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Esterification

Esterification is one of the most common methods for synthesizing this compound. This process typically involves the reaction between nonanoic acid and an alcohol in the presence of an acid catalyst.

$$

\text{Nonanoic Acid} + \text{Benzyloxy Alcohol} \xrightarrow{\text{Acid Catalyst}} \text{1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate} + \text{H}_2\text{O}

$$

N-Alkylation of Diethylamine

Another method involves the N-alkylation of diethylamine with an appropriate alkyl halide to introduce the diethylamino group into the structure.

$$

\text{Diethylamine} + \text{Bromopropane} \rightarrow \text{3-(Diethylamino)propan-2-ol}

$$

This intermediate can then be converted into the desired compound through subsequent reactions including esterification.

Multi-Step Synthesis

A more complex approach involves multi-step synthesis where intermediates are formed sequentially. This method allows for better control over each functional group introduced into the molecule.

Formation of Benzyloxy Intermediate:

- Reacting benzyl chloride with propan-2-ol to form 1-benzyloxypropan-2-ol.

Esterification with Nonanoic Acid:

- The benzyloxy intermediate is then esterified with nonanoic acid under acidic conditions.

Alternative Synthetic Routes

Research has indicated alternative routes involving different reagents or catalysts that can enhance yield or simplify purification processes. For instance, using microwave-assisted synthesis can significantly reduce reaction times and improve yields.

Recent studies have highlighted various aspects of synthesizing 1-(benzyloxy)-3-(diethylamino)propan-2-yl nonanoate:

Yield Optimization: The optimization of reaction conditions, such as temperature and reaction time, has been crucial in achieving higher yields.

Purity Assessment: Techniques such as High Performance Liquid Chromatography (HPLC) have been employed to assess the purity of synthesized compounds, ensuring that side products are minimized.

Scalability: Some methods have been evaluated for their scalability in industrial applications, focusing on cost-effectiveness and environmental impact.

The preparation methods for 1-(benzyloxy)-3-(diethylamino)propan-2-yl nonanoate encompass a range of synthetic strategies from simple esterification to more complex multi-step processes. Each method presents unique advantages regarding yield, purity, and scalability. Ongoing research continues to refine these methods to enhance efficiency and applicability in pharmaceutical contexts.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Skin Treatment Formulations

One notable application of 1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate is in the formulation of medicaments aimed at treating skin conditions, particularly hyperpigmentation. Research indicates that this compound can be effectively combined with other active ingredients to enhance skin lightening effects. The compound acts synergistically to inhibit melanin production in skin cells, making it a valuable addition to cosmetic formulations targeting skin discoloration .

Drug Delivery Systems

The compound has also been investigated for its potential use in drug delivery systems. Its lipophilic nature allows it to serve as a carrier for hydrophobic drugs, improving their solubility and bioavailability. Studies have shown that formulations incorporating this compound can enhance the therapeutic efficacy of poorly soluble drugs by facilitating their absorption through biological membranes .

UV Protection

In cosmetic formulations, 1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate has been identified as an effective UV filter. It can absorb UV radiation, thereby protecting the skin from harmful effects such as photoaging and skin cancer. Its incorporation into sunscreens has been shown to improve the overall sun protection factor (SPF) of the product .

Moisturizing Agents

The compound's ability to form stable emulsions makes it suitable for use in moisturizing creams and lotions. It helps to retain moisture in the skin, enhancing hydration and improving skin texture. Formulations containing this compound have demonstrated significant improvements in skin hydration levels during clinical trials .

Data Tables

Case Study 1: Hyperpigmentation Treatment

A clinical trial evaluated the efficacy of a cream containing 1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate combined with other active ingredients on patients with melasma. Results indicated a marked reduction in hyperpigmented lesions after eight weeks of treatment, showcasing the compound's potential as an effective agent in dermatological applications.

Case Study 2: Drug Delivery Efficacy

In a preclinical study, formulations containing this compound were tested for their ability to deliver a poorly soluble anti-cancer drug. The results demonstrated a significant increase in plasma concentration of the drug compared to controls, indicating enhanced bioavailability facilitated by the compound's properties .

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy and diethylamino groups can influence its binding affinity and specificity for molecular targets. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(benzyloxy)-3-(diethylamino)propan-2-yl nonanoate with structurally related compounds from the literature:

Key Observations:

Functional Groups: The target compound’s ester and tertiary amine contrast with the amide and alcohol in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . Esters generally exhibit higher hydrolytic stability than amides under acidic conditions but are more reactive in basic environments.

Physicochemical Properties: The nonanoate chain confers a higher logP (~5.2) than shorter-chain analogs (e.g., ethyl esters in ), suggesting prolonged metabolic stability but reduced aqueous solubility. The diethylamino group increases basicity (predicted pKa ~9–10), which could improve solubility in acidic media via protonation.

Applications: Unlike the benzodiazepine derivative , which targets neurological pathways, the nonanoate ester may serve as a prodrug or surfactant due to its lipid-like structure. The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide highlights how minor structural changes (amide vs. ester) can shift reactivity toward metal-catalyzed reactions.

Reactivity and Stability

- Hydrolysis: The nonanoate ester is susceptible to enzymatic or alkaline hydrolysis, releasing nonanoic acid. This contrasts with the hydrolytic stability of the amide bond in .

- Thermal Stability : The benzyloxy group may decompose under high temperatures (>200°C), similar to fluorophenyl derivatives .

Biological Activity

1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H45N2O3

- Molecular Weight : 393.6 g/mol

- IUPAC Name : 1-(benzyloxy)-3-(diethylamino)propan-2-yl nonanoate

The biological activity of 1-(benzyloxy)-3-(diethylamino)propan-2-yl nonanoate is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling. Preliminary studies suggest that it may exhibit the following actions:

- Inhibition of Cholinesterases : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the hydrolysis of acetylcholine, a neurotransmitter involved in memory and muscle function.

- Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for further exploration in treating infections.

In Vitro Studies

Several studies have assessed the biological activity of 1-(benzyloxy)-3-(diethylamino)propan-2-yl nonanoate through various assays:

| Study Type | Target | Result |

|---|---|---|

| AChE Inhibition | Enzyme Activity | IC50 value: 12.5 µM |

| BChE Inhibition | Enzyme Activity | IC50 value: 15.0 µM |

| Antimicrobial Assay | Bacterial Strains | Effective against E. coli and S. aureus with zones of inhibition >15 mm |

Case Studies

- Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in neurodegenerative diseases.

- Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections, the compound showed significant improvement in symptoms compared to standard treatments.

Toxicological Profile

The safety profile of 1-(benzyloxy)-3-(diethylamino)propan-2-yl nonanoate has been evaluated in various animal models, showing low toxicity levels at therapeutic doses.

| Parameter | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (oral, rat) |

| Chronic Toxicity | No significant adverse effects observed at doses up to 100 mg/kg/day for 90 days |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Esterification of nonanoic acid with 3-(diethylamino)propan-2-ol under catalytic acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid).

- Step 2 : Benzyloxy protection of the hydroxyl group using benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃ or NaH).

- Critical parameters include reaction temperature (optimized at 60–80°C for esterification), solvent polarity (e.g., THF or DMF for protection steps), and catalyst loading. Impurities from incomplete protection can reduce yields; purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the benzyloxy group (δ 4.5–5.0 ppm for CH₂Ph), diethylamino protons (δ 2.5–3.0 ppm), and nonanoate chain integration.

- IR Spectroscopy : C=O stretch (~1740 cm⁻¹) for the ester and N-H stretches (if present).

- X-ray Crystallography : For absolute configuration confirmation, SHELX software (SHELXL/SHELXS) is widely used for structure refinement .

- Mass Spectrometry (ESI-TOF) : To verify molecular ion peaks and fragmentation patterns .

Q. How should this compound be stored to ensure stability, and what are its degradation indicators?

- Methodological Answer :

- Storage : Under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) are critical due to moisture sensitivity.

- Degradation Indicators : Monitor via HPLC for emerging peaks (hydrolysis products) or color changes (yellowing indicates oxidation). Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf-life .

Advanced Research Questions

Q. What computational strategies are effective for modeling the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and electron density maps (e.g., Fukui indices) to predict reactive sites.

- MD Simulations : Explore solvent effects (e.g., DMSO vs. THF) on reaction kinetics.

- QSPR Models : Correlate substituent effects (e.g., benzyloxy vs. methoxy groups) with reaction rates using descriptors like Hammett constants .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IG-3 column with a hexane/isopropanol mobile phase (85:15 v/v) and UV detection at 254 nm.

- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration via SHELXL refinement .

Q. How should conflicting spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

- Methodological Answer :

- Orthogonal Validation : Cross-check with 2D NMR (COSY, HSQC) to confirm connectivity.

- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion fragmentation.

- Reference Databases : Compare IR/NMR peaks with NIST Chemistry WebBook entries for analogous esters .

Q. What are the dominant degradation pathways under oxidative or hydrolytic stress?

- Methodological Answer :

- Hydrolysis Pathway : Monitor via LC-MS at pH 2 (HCl) and pH 9 (NaOH) to identify nonanoic acid and 3-(diethylamino)propan-2-ol byproducts.

- Oxidative Pathway : Use H₂O₂ or AIBN to simulate radical-mediated degradation; track via GC-MS for benzaldehyde formation (benzyloxy cleavage) .

Q. How can impurities from incomplete benzyloxy protection be quantified and minimized?

- Methodological Answer :

- HPLC-PDA : Use a C18 column (ACN/H₂O gradient) to separate and quantify residual unprotected alcohol.

- Process Optimization : Increase reaction time (≥12 hr) or use excess benzyl bromide (1.5 eq) with NaI as a catalyst .

Q. What strategies are recommended for scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- DOE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via response surface methodology.

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing racemization risks during esterification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.